Lycorine hydrochloride
Description
Historical Context and Discovery of Lycorine (B1675740)
The investigation of lycorine dates back to 1877 when it was first isolated from the bulbs of Narcissus pseudonarcissus. nih.gov Initially named "narcissia," the compound was later identified as lycorine. nih.gov This discovery marked the beginning of nearly two centuries of research into the alkaloids of the Amaryllidaceae family. sciengine.com Over the years, further studies established its molecular formula (C16H17NO4) and other chemical properties. nih.govresearchgate.net Lycorine has also been known by other names such as amarylline, galanthidine, and narcissine. researchgate.net The hydrochloride salt of lycorine presents as needle-shaped crystals. researchgate.net
Natural Occurrence and Botanical Sources of Lycorine
Lycorine is predominantly found in plants belonging to the Amaryllidaceae family. nih.govwikipedia.org This family of herbaceous, perennial, and bulbous flowering plants is a rich source of various pharmacologically active alkaloids. nih.gov
The Amaryllidaceae family is recognized for its diverse array of unique alkaloids, with lycorine being one of the most common. wikipedia.orgekb.eg These plants have a long history of use in traditional medicine. nih.gov It is believed that the earliest diversification of this plant family occurred in North Africa and the Iberian Peninsula, suggesting that lycorine is one of the most ancient alkaloids in its biosynthetic pathway. wikipedia.org
Lycorine has been identified in numerous genera within the Amaryllidaceae family. Notable examples include:
| Genus | Species Examples |
| Lycoris | Lycoris radiata (Red Spider Lily) nih.gov |
| Narcissus | Narcissus pseudonarcissus (Daffodil) nih.govwikipedia.org |
| Leucojum | Leucojum aestivum (Summer Snowflake) nih.govekb.eg |
| Galanthus | Snowdrop wikipedia.org |
| Crinum | Crinum macowanii nih.gov |
| Hippeastrum | Hippeastrum equestre nih.gov |
| Zephyranthes | Rain Lily researchgate.net |
| Clivia | Clivia miniata (Bush Lily) t3db.ca |
| Hymenocallis | Hymenocallis littoralis nih.gov |
| Ammocharis | Ammocharis coranica nih.gov |
| Brunsvigia | Brunsvigia radulosa nih.gov |
| Sternbergia | researchgate.net |
| Haemanthus | researchgate.net |
| Vallota | researchgate.net |
| Pancratium | Pancratium maritimum (Sea Daffodil) researchgate.net |
Biosynthesis and Metabolic Pathways of Lycorine Alkaloids
The production of lycorine in plants involves a complex series of biochemical reactions.
The biosynthesis of lycorine and other Amaryllidaceae alkaloids originates from a common precursor, norbelladine. nih.govsemanticscholar.org Norbelladine itself is formed from the amino acids L-phenylalanine and L-tyrosine. researchgate.net Through a process of ortho-para oxidative coupling of O-methylnorbelladine, different alkaloid skeletons are formed. nih.govsemanticscholar.org Specifically, the formation of lycorine involves the ortho-para' coupling of the A and C rings of the precursor molecule. nih.govsemanticscholar.org
To overcome the limitations of natural extraction, researchers have developed in vitro culture systems to enhance the production of lycorine. ekb.eg Studies have shown that lycorine can be biosynthesized in callus and bulblet cultures of various Amaryllidaceae species, including Pancratium maritimum and Hippeastrum goianum. researchgate.netscielo.br For instance, in vitro cultures of Pancratium maritimum have been shown to accumulate lycorine, with higher yields observed in agar-solidified media compared to liquid media. researchgate.net Similarly, the micropropagation of Hippeastrum goianum bulblets has been found to lead to the biosynthesis of lycorine. scielo.br The use of plant growth regulators like auxins and cytokinins, such as NAA (naphthaleneacetic acid) and BAP (6-benzylaminopurine), can influence cell division, differentiation, and the biosynthesis of secondary metabolites like lycorine in these in vitro systems. scielo.br Elicitors, such as methyl jasmonate, have also been used to increase lycorine accumulation in tissue cultures of Zephyranthes species. mdpi.com These biotechnological approaches offer a promising alternative for the sustainable production of this valuable alkaloid. mdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H/t11-,14-,15+,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVNTYCHKZBOMV-NVJKKXITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944478 | |
| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2188-68-3 | |
| Record name | 1H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol, 2,4,5,7,12b,12c-hexahydro-, hydrochloride (1:1), (1S,2S,12bS,12cS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2188-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lycorine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002188683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lycorine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LYCORINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58F70VH0HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Extraction, Isolation, and Advanced Analytical Methodologies
Current Extraction Techniques from Plant Materials
The initial step in obtaining lycorine (B1675740) hydrochloride involves its extraction from plant sources, most commonly the bulbs of Amaryllidaceae species. biowaynutrition.com A variety of methods have been developed to optimize the yield and purity of the extracted compound.
A common approach begins with the pretreatment of the raw plant material, which includes washing, drying, and crushing to increase the surface area for extraction. biowaynutrition.com This is often followed by a dilute acid leaching step. For instance, using a 1.5% sulfuric acid solution or a 0.4-0.8% hydrochloric acid solution helps to convert the alkaloid into its more soluble salt form, thereby enhancing extraction efficiency. kuleuven.begoogle.com
To further improve the release of lycorine from the plant matrix, enzymatic pretreatment is sometimes employed. The use of enzymes like cellulase (B1617823) and pectinase (B1165727) can break down plant cell walls, leading to a higher extraction yield. biowaynutrition.com
Modern extraction techniques are also utilized to increase efficiency. Ultrasonic-assisted extraction is a notable method where the application of ultrasonic waves accelerates the dissolution of lycorine into the solvent. biowaynutrition.comgoogle.com This technique has been shown to significantly shorten extraction time and improve the extraction rate. google.com One patented method combines composite enzymatic hydrolysis with ultrasonic extraction, achieving an extraction rate of up to 0.97%. google.com
Solvent extraction, often using chloroform (B151607), is a subsequent step to separate the lycorine from the aqueous acidic extract into an organic phase. biowaynutrition.com Finally, the solvent is recovered, typically through evaporation or distillation, to concentrate the crude lycorine extract. biowaynutrition.com
Purification Strategies for Lycorine Hydrochloride
Following extraction, the crude lycorine extract contains various impurities that must be removed to obtain pure this compound. Several purification strategies are employed, often in combination, to achieve high purity.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying lycorine. This method can yield lycorine with a purity of at least 98% after a single run. kuleuven.be The use of a volatile buffer system in the mobile phase, such as ammonium (B1175870) carbonate, can provide better peak profiles and higher selectivity. kuleuven.be
Solid-Phase Extraction (SPE) is another common purification method. For instance, methanolic extracts of plant tissues can be subjected to SPE to purify the alkaloids before further analysis. ut.ac.ir A combination of a coagulant, like poly-aluminum chloride (PAC), with SPE has also been demonstrated as an effective strategy for removing interfering substances from complex matrices. researchgate.net
Thin-Layer Chromatography (TLC) is a versatile technique used for both purification and initial purity assessment. ekb.eg Different solvent systems, such as petroleum ether-ethyl acetate (B1210297) (1:1) and chloroform-methanol (95:5), can be used for the separation of lycorine on silica (B1680970) gel plates. ekb.eg
The final steps in the purification process typically involve drying the purified this compound to obtain a stable powder. biowaynutrition.com
Quantitative and Qualitative Analytical Characterization
A range of advanced analytical methodologies are utilized for the precise quantitative and qualitative characterization of this compound.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a cornerstone technique for the analysis of lycorine. Reversed-phase HPLC (RP-HPLC) with a C18 column is frequently used for its determination. ekb.eg
A validated HPLC method for quantifying lycorine in Galanthus elwesii used an isocratic mobile phase of trifluoroacetic acid-water-acetonitrile (0.01:92.5:7.5, v/v/v) with UV detection at 290 nm. researchgate.netscielo.br This method demonstrated excellent linearity and accuracy. scielo.br Another study utilized a mobile phase of acetonitrile (B52724) and 0.01M ammonium carbonate (47:53 v/v) at a flow rate of 2 ml/min, achieving a detection limit of 5 ng. ekb.eg The retention time for lycorine under these conditions was 2.55 minutes. ekb.eg HPLC coupled with a diode-array detector (DAD) has also been successfully used for the analysis of lycorine in various Amaryllidaceae species. researchgate.net
Interactive Data Table: HPLC Methods for Lycorine Analysis
| Parameter | Method 1 researchgate.netscielo.br | Method 2 ekb.eg |
| Column | Hichrom C18 | Perkin-Elmer C18/10 |
| Mobile Phase | TFA-water-acetonitrile (0.01:92.5:7.5, v/v/v) | Acetonitrile-0.01M ammonium carbonate (47:53 v/v) |
| Flow Rate | 1 mL/min | 2 mL/min |
| Detection | DAD at 290 nm | UV at 290 nm |
| Retention Time | ~9 min | 2.55 min |
| Detection Limit | - | 5 ng |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique for identifying and quantifying alkaloids, including lycorine, in plant extracts. iomcworld.com It allows for the analysis of complex mixtures with minimal sample preparation and no need for derivatization. iomcworld.com The electron impact mass spectrometry (EI-MS) of lycorine typically shows a molecular ion peak at m/z 287. ekb.eg The fragmentation pattern is characteristic, with diagnostic ions that aid in its identification. nih.govresearchgate.net GC-MS has been successfully applied to profile the alkaloid content in various species of the Lycoris and Narcissus genera. ut.ac.iriomcworld.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis
LC-MS/MS is a powerful tool for the bioanalysis of lycorine in biological matrices like plasma and serum, crucial for pharmacokinetic studies. ekb.egnih.gov These methods are known for their high sensitivity and selectivity.
One developed LC-MS/MS method for the simultaneous determination of lycorine and galanthamine (B1674398) in rat plasma utilized a liquid-liquid extraction with ethyl ether and a Zorbax SB-C18 column for separation. nih.gov The lower limit of quantification was 3.00 ng/mL for each analyte. nih.gov Another highly sensitive method for human serum analysis employed a pentafluorophenyl (PFP) column, which is effective for retaining polar aromatic compounds like lycorine. scirp.orgresearchgate.net This method achieved a limit of detection and quantification of 0.01 ng/mL and 0.05 ng/mL, respectively. scirp.org The detection is often performed using a triple quadrupole tandem mass spectrometer in selected reaction monitoring (SRM) mode. ekb.eg For lycorine, a common transition monitored is m/z 288.1 to 147.1. ekb.eg
Interactive Data Table: LC-MS/MS Methods for Lycorine Bioanalysis
| Parameter | Rat Plasma Method nih.gov | Human Serum Method scirp.org |
| Sample Preparation | Liquid-liquid extraction (ethyl ether) | Protein precipitation (acetonitrile) & QuEChERS |
| LC Column | Zorbax SB-C18 | CAPCELL CORE PFP |
| Mobile Phase | Methanol (B129727) with 0.1% formic acid and water with 0.1% formic acid (gradient) | Acetonitrile and ammonium formate (B1220265) solution (gradient) |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL | 0.05 ng/mL |
| Mass Spectrometry | Tandem MS | Triple Quadrupole Tandem MS |
| Ionization Mode | - | Electrospray Ionization (ESI) |
| Monitored Transition | - | m/z 288 → 147 |
Spectrophotometric and Fluorimetric Techniques
Spectrophotometric and fluorimetric methods offer alternative approaches for the quantification of lycorine. Lycorine exhibits a green fluorescence under UV light at 254 nm, a property that can be exploited for its detection and quantification. ekb.eg It also reacts with certain reagents to produce colored products that can be measured spectrophotometrically. For example, it gives an orange color with a modified Dragendorff's reagent and a yellow color with 10% sulfuric acid. ekb.eg While these methods can be simpler and more accessible, they may be less specific than chromatographic techniques. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Amaryllidaceae alkaloids, including lycorine and its hydrochloride salt. vliz.beresearchgate.net It provides detailed information about the carbon-hydrogen framework, stereochemistry, and conformational dynamics of the molecule. ub.edu Comprehensive NMR analysis, often involving a suite of one-dimensional (1D) and two-dimensional (2D) experiments, has been instrumental in the unambiguous assignment of all proton and carbon signals of the lycorine skeleton. capes.gov.brmoa.gov.tw
Detailed research on the ¹H and ¹³C NMR spectra of lycorine has been conducted. capes.gov.br The assignment of proton resonances was achieved through techniques such as nuclear magnetic double resonance and the nuclear Overhauser effect (NOE). capes.gov.br Further confirmation of these assignments often involves the use of acetylated derivatives. capes.gov.br For the carbon skeleton, assignments have been secured using methods like proton noise decoupled, single frequency off-resonance decoupled, single frequency selective decoupling, and time-dependent NOE studies. capes.gov.br
Modern structural determination of lycorine and related compounds relies heavily on 2D NMR experiments. vliz.bemoa.gov.tw Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are routinely employed. vliz.bemoa.gov.twmdpi.com For instance, COSY spectra are crucial for identifying proton-proton coupling networks, while HMBC experiments reveal long-range correlations between protons and carbons, which helps in piecing together the molecular structure. vliz.be NOESY provides information on the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. vliz.bemoa.gov.tw These combined spectroscopic methods provide definitive structural proof and complete spectral assignment for the lycorine molecule. moa.gov.tw
The ¹H NMR spectrum of lycorine exhibits characteristic signals corresponding to its unique tetracyclic structure. The aromatic region typically shows two singlets for the para-located protons on the benzene (B151609) ring, and a distinct singlet for the methylenedioxy group. semanticscholar.org The olefinic protons and the protons on the saturated rings appear in the upfield region, with their multiplicity and coupling constants providing key structural information. mdpi.com
The ¹³C NMR spectrum complements the proton data, showing signals for all 16 carbon atoms in the lycorine structure. nih.gov The chemical shifts distinguish between aromatic, olefinic, and aliphatic carbons, as well as the carbons of the hydroxyl-bearing and ether-linked positions. semanticscholar.org
The following tables summarize the ¹H and ¹³C NMR spectral data for lycorine as reported in the literature, typically recorded in deuterated chloroform (CDCl₃) or methanol (CD₃OD) at frequencies ranging from 400 to 500 MHz for proton NMR. moa.gov.twmdpi.com
Interactive Table: ¹H NMR Spectral Data for Lycorine
| Proton Position | Chemical Shift (δ) ppm (CDCl₃) | Coupling Constant (J) in Hz |
| H-1 | 5.35-5.45 | d, J ≈ 5.0 |
| H-2 | 4.10-4.20 | m |
| H-3 | 5.50-5.60 | d, J ≈ 10.0 |
| H-4a | 3.30-3.40 | m |
| H-6α | 4.10-4.20 | d, J ≈ 14.0 |
| H-6β | 3.45-3.55 | d, J ≈ 14.0 |
| H-7 | 6.80-6.90 | s |
| H-10 | 6.55-6.65 | s |
| H-11a | 2.60-2.70 | m |
| H-11b | 2.80-2.90 | m |
| H-12α | 3.10-3.20 | d, J ≈ 10.5 |
| H-12β | 3.30-3.40 | m |
| O-CH₂-O | 5.90-5.95 | s (2H) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. moa.gov.twmdpi.com
Interactive Table: ¹³C NMR Spectral Data for Lycorine
| Carbon Position | Chemical Shift (δ) ppm (CDCl₃) |
| C-1 | 68.9 |
| C-2 | 72.7 |
| C-3 | 127.5 |
| C-4 | 130.4 |
| C-4a | 60.7 |
| C-6 | 53.7 |
| C-6a | 127.0 |
| C-7 | 107.9 |
| C-8 | 146.6 |
| C-9 | 146.3 |
| C-10 | 104.8 |
| C-10a | 129.1 |
| C-10b | 44.4 |
| C-11 | 28.7 |
| C-12 | 56.9 |
| O-CH₂-O | 101.0 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. semanticscholar.orgmdpi.com
Pharmacological Activities and Underlying Molecular Mechanisms of Lycorine Hydrochloride
Antineoplastic and Anticancer Mechanisms of Lycorine (B1675740) Hydrochloride
Lycorine hydrochloride exerts its antineoplastic and anticancer effects through a variety of mechanisms, including the regulation of the cell cycle and the induction of programmed cell death. nih.gov These actions are observed across a range of cancer types, highlighting its broad therapeutic potential. nih.govresearchgate.net
Cell Cycle Regulation and Arrest (e.g., G0/G1, G2 phases)
This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases. cncb.ac.cnspandidos-publications.com This disruption of the cell cycle is a key mechanism by which it inhibits tumor growth.
Notably, this compound can induce cell cycle arrest at the G0/G1 phase. cncb.ac.cnsemanticscholar.org In human chronic myelocytic leukemia K562 cells, this arrest is associated with the inhibition of histone deacetylase (HDAC) activity. cncb.ac.cn This inhibition leads to the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and reduced phosphorylation of the retinoblastoma protein (Rb). cncb.ac.cn Furthermore, an upregulation of p53 and its target gene, p21, is observed, which are critical regulators of the G1 checkpoint. cncb.ac.cn In oral squamous cell carcinoma HSC-3 cells, treatment with this compound also resulted in G0/G1 phase arrest. semanticscholar.orgingentaconnect.com
In other cancer cell types, this compound induces arrest at the G2/M phase. For instance, in esophageal squamous cell carcinoma (ESCC) cells (YES2 and KYSE150 lines) and prostate cancer cells (PC3 and DU145 lines), the compound was found to block the cell cycle at the G2 phase. mdpi.comjcancer.orgresearchgate.net This G2/M arrest in prostate cancer cells is accompanied by an increase in the expression of the cell cycle inhibitory protein p21 and a decrease in cyclin D1. jcancer.orgjcancer.org Similarly, in HepG2 hepatoblastoma cells, this compound induces G2/M phase arrest by downregulating the expression of cyclin A, cyclin B1, and cdc2. spandidos-publications.com
Table 1: Effect of this compound on Cell Cycle Regulation in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Affected Cell Cycle Phase | Key Molecular Mechanisms |
|---|---|---|---|
| Chronic Myelocytic Leukemia | K562 | G0/G1 | HDAC inhibition, ↓ Cyclin D1, ↓ CDK4, ↓ p-Rb, ↑ p53, ↑ p21 cncb.ac.cn |
| Oral Squamous Cell Carcinoma | HSC-3 | G0/G1 | Not specified semanticscholar.orgingentaconnect.com |
| Esophageal Squamous Cell Carcinoma | YES2, KYSE150 | G2 | Not specified mdpi.com |
| Prostate Cancer | PC3, DU145 | G2/M | ↑ p21, ↓ CyclinD1 jcancer.orgjcancer.org |
| Hepatoblastoma | HepG2 | G2/M | ↓ Cyclin A, ↓ Cyclin B1, ↓ cdc2 spandidos-publications.com |
| Gastric Cancer | MKN-45, SGC-7901 | S | Down-regulation of MCL1, Up-regulation of FBXW7 merckmillipore.comnih.gov |
Induction of Programmed Cell Death
A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, which encompasses apoptosis, programmed necrosis, and the modulation of autophagy. nih.govnih.gov
This compound is a potent inducer of apoptosis in cancer cells, activating both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.govmdpi.com
The mitochondrial pathway is triggered by internal cellular stress and is regulated by the Bcl-2 family of proteins. frontiersin.org this compound has been shown to induce mitochondrial-dependent apoptosis in various cancer cells, including hepatoblastoma HepG2 cells and oral squamous cell carcinoma HSC-3 cells. ingentaconnect.comfrontiersin.org This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. frontiersin.orgbvsalud.org In hepatoblastoma cells, this is associated with the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential (MMP), ATP depletion, and release of Ca2+ and cytochrome c. frontiersin.org
The death receptor-mediated pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface. nih.gov this compound can activate this pathway, as demonstrated in human breast cancer MCF-7 cells. nih.gov In these cells, the compound increases the protein activity of Fas, FasL, Caspase-8, and Bid in a dose-dependent manner. nih.gov It has also been reported to activate death receptor ligands of the tumor necrosis factor (TNF) family, leading to the activation of caspase-8. nih.gov
The apoptotic effects of this compound are mediated by its ability to modulate the expression and activity of key proteins involved in the apoptotic cascade.
It generally promotes apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins. A common observation is the increased ratio of Bax/Bcl-2. mdpi.combvsalud.org
Bcl-2 family proteins: this compound has been found to decrease the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1, while increasing the expression of the pro-apoptotic protein Bax. jcancer.orgnih.govspandidos-publications.com For example, in oral squamous cell carcinoma HSC-3 cells, it upregulates Bax and Bim while downregulating Mcl-1. ingentaconnect.comspandidos-publications.com In gastric cancer, this compound reduces the protein stability of Mcl-1 by up-regulating the ubiquitin E3 ligase FBXW7. merckmillipore.comnih.gov In breast cancer cells, it downregulates the anti-apoptotic proteins Mcl-1 and Bcl-xL. oup.com
PARP1: Cleavage of PARP1 by caspases is a hallmark of apoptosis. This compound treatment leads to increased levels of cleaved PARP1 in various cancer cells, including prostate cancer cells and oral squamous cell carcinoma cells. ingentaconnect.comjcancer.org
Survivin: this compound has been shown to suppress the expression of the anti-apoptotic protein survivin in prostate cancer cells. jcancer.org
Table 2: Modulation of Apoptotic and Anti-apoptotic Proteins by this compound
| Protein | Effect | Cancer Type(s) |
|---|---|---|
| Bcl-2 | Decreased Expression | Prostate Cancer, Breast Cancer, Hepatocellular Carcinoma jcancer.orgbvsalud.orgoup.comaging-us.com |
| Bax | Increased Expression | Oral Squamous Cell Carcinoma, Breast Cancer, Hepatocellular Carcinoma ingentaconnect.commdpi.combvsalud.orgspandidos-publications.com |
| Mcl-1 | Decreased Expression | Gastric Cancer, Oral Squamous Cell Carcinoma, Breast Cancer merckmillipore.comnih.govspandidos-publications.comoup.com |
| PARP1 | Increased Cleavage | Prostate Cancer, Oral Squamous Cell Carcinoma, Breast Cancer ingentaconnect.comjcancer.orgoup.com |
| Survivin | Decreased Expression | Prostate Cancer jcancer.org |
In addition to apoptosis, this compound can induce another form of programmed cell death known as necroptosis or programmed necrosis. nih.gov This alternative cell death pathway is particularly relevant in apoptosis-resistant cancer cells. nih.gov In the multiple myeloma cell line ARH-77, lycorine was found to induce programmed necrosis, which was associated with the upregulation of RIP1 and RIP3 expression. nih.gov This necrotic effect was also linked to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), ATP depletion, and DNA damage. nih.govchemfaces.com
Autophagy is a cellular self-digestion process that can either promote cell survival or lead to cell death, depending on the cellular context. nih.gov this compound has been shown to modulate autophagy in cancer cells, and there is significant crosstalk between autophagy and apoptosis in its mechanism of action. nih.govnih.gov
In some cancer types, such as hepatocellular carcinoma, lycorine promotes autophagy, which appears to be linked to apoptosis. researchgate.net Conversely, in multiple myeloma, lycorine has been reported to inhibit autophagy by downregulating HMGB1. e-century.us In colorectal cancer cells, lycorine induces autophagy-associated apoptosis. aging-us.com Interestingly, in some instances, lycorine-induced autophagy may act as a protective mechanism against apoptosis, as inhibiting autophagy can enhance the apoptotic effect of lycorine. nih.govresearchgate.net This complex interplay suggests that the role of autophagy in the anticancer effects of this compound is cell-type dependent. nih.gov
Anti-Angiogenesis and Inhibition of Tumor Neovascularization
This compound demonstrates significant anti-angiogenic properties by interfering with key processes in the formation of new blood vessels, a critical step for tumor growth and metastasis. selleckchem.comnih.gov The compound has been shown to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs) in a time- and concentration-dependent manner. nih.gov Specifically, the half-maximal inhibitory concentration (IC50) for HUVEC proliferation was determined to be 9.34 µM at 24 hours and 4.93 µM at 48 hours. nih.govnih.gov
Experimental evidence from various models supports the anti-angiogenic effects of this compound. In vitro, it effectively suppresses the formation of capillary-like tube structures by HUVECs. nih.govunb.br Furthermore, in an ex vivo chick chorioallantoic membrane (CAM) assay, this compound significantly inhibited neovascularization. nih.govnih.gov In vivo studies using Matrigel plug assays in mouse models with lung, ovarian, and melanoma cancer cells also confirmed its ability to suppress blood vessel formation. nih.gov
The molecular mechanisms underlying these effects involve the targeting of several key signaling molecules and pathways. This compound has been found to inhibit the activation of platelet-derived growth factor receptor alpha (PDGFRα), a key receptor tyrosine kinase involved in angiogenesis. nih.gov It also downregulates the expression of several crucial pro-angiogenic genes, including vascular endothelial growth factor (VEGF), vascular endothelial-cadherin (VE-cadherin), and semaphorin 4D (Sema4D). biocrick.comresearchgate.net For instance, in ovarian cancer cells, this compound was shown to reduce the phosphorylation of Akt, a downstream effector of VEGF signaling. biocrick.com In melanoma cells, it inhibits vasculogenic mimicry, a process where tumor cells form vessel-like networks, by reducing the expression of VE-cadherin. biocrick.com
Interactive Table: Effect of this compound on Angiogenesis
| Experimental Model | Cell Line/System | Key Findings | Reference |
|---|---|---|---|
| In vitro Proliferation | HUVECs | Inhibited cell proliferation in a time- and dose-dependent manner (IC50: 9.34 µM at 24h, 4.93 µM at 48h). | nih.govnih.gov |
| In vitro Migration | HUVECs | Suppressed cell migration in wound healing and transwell assays. | nih.gov |
| In vitro Tube Formation | HUVECs | Inhibited the formation of capillary-like structures on Matrigel. | nih.govunb.br |
| Ex vivo Angiogenesis | Chick Chorioallantoic Membrane (CAM) | Significantly inhibited neovascularization. | nih.govnih.gov |
| In vivo Neovascularization | Mouse Xenograft (Ovarian Cancer) | Suppressed ovarian cancer cell-dominant neovascularization. | biocrick.com |
| In vivo Neovascularization | Mouse Xenograft (Melanoma) | Inhibited tumor blood vessel generation. | biocrick.com |
| Vasculogenic Mimicry | C8161 Melanoma Cells | Suppressed the formation of capillary-like tubes by inhibiting VE-cadherin expression. | biocrick.com |
Suppression of Cancer Cell Migration and Invasion
This compound has demonstrated the ability to suppress the migration and invasion of various cancer cells, which are fundamental processes in tumor metastasis. e-century.usnih.govnih.gov Studies have shown its efficacy in inhibiting the motility of melanoma, bladder, esophageal, and breast cancer cells. e-century.usnih.govnih.govresearchgate.net
The underlying mechanisms for this anti-metastatic activity involve the modulation of the epithelial-mesenchymal transition (EMT) and the downregulation of matrix metalloproteinases (MMPs). e-century.usnih.gov EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties to become mesenchymal cells. This compound has been observed to reverse EMT in prostate and melanoma cancer cells. e-century.usnih.gov This is characterized by an increase in the expression of epithelial markers like E-cadherin and a decrease in mesenchymal markers such as N-cadherin, vimentin, and fibronectin. nih.gov
Furthermore, this compound inhibits the activity and expression of MMPs, particularly MMP-2 and MMP-9. nih.govspandidos-publications.com These enzymes are crucial for degrading the extracellular matrix, a key step in cancer cell invasion. nih.gov In breast cancer cells, lycorine was found to decrease the levels of phosphorylated focal adhesion kinase (p-FAK) and phosphorylated c-Src (p-Src), which are upstream regulators of MMP expression. nih.gov Similarly, in hepatoblastoma cells, lycorine treatment led to reduced expression of both MMP-2 and MMP-9. spandidos-publications.com
Interactive Table: Effect of this compound on Cancer Cell Migration and Invasion
| Cancer Type | Cell Line | Key Findings | Mechanism | Reference |
|---|---|---|---|---|
| Melanoma | A375, MV3 | Inhibited migration and invasion. | Regulated EMT. | e-century.usnih.gov |
| Bladder Cancer | 5637, T24 | Significantly inhibited migration and invasion. | Downregulated NEDD4. | nih.gov |
| Esophageal Squamous Cell Carcinoma | YES2, KYSE150 | Inhibited cell migration and invasion. | Targeted TRIM22. | nih.govmdpi.com |
| Breast Cancer | Not specified | Inhibited migration and invasion. | Blocked Src/FAK signaling, reduced MMP2. | nih.gov |
| Prostate Cancer | PC-3M | Reversed EGF-induced EMT. | Inhibited STAT3/Twist signaling, reduced MMP2. | nih.govoncotarget.com |
| Hepatoblastoma | HepG2 | Decreased migratory ability. | Reduced expression of MMP-9 and MMP-2. | spandidos-publications.com |
Modulation of Key Signaling Pathways and Molecular Targets
This compound has been identified as an inhibitor of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is often constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and invasion. nih.govmdpi.comoup.com
Research has shown that this compound can suppress the proliferation and invasion of esophageal squamous cell carcinoma (ESCC) by targeting the JAK2/STAT3 pathway. nih.govmdpi.com In ESCC cells, treatment with this compound led to a dose-dependent downregulation of both JAK2 and phosphorylated STAT3 (p-STAT3) levels. mdpi.comresearchgate.net This inhibition of STAT3 activation is, at least in part, mediated by the upregulation of SH2 domain-containing phosphatase 1 (SHP-1), a protein tyrosine phosphatase that dephosphorylates and inactivates STAT3. nih.govoup.com
Furthermore, this compound's effect on the JAK2/STAT3 pathway has been linked to the direct targeting of the TRIM22 protein in ESCC. nih.govmdpi.com By downregulating TRIM22, this compound subsequently suppresses the JAK2/STAT3 signaling cascade. nih.govmdpi.com The inhibition of this pathway leads to the downregulation of various STAT3 downstream target genes that are critical for tumor progression, including the anti-apoptotic proteins Mcl-1 and Bcl-xL, as well as the invasion-related matrix metalloproteinases MMP-2 and MMP-9. oncotarget.comoup.com In prostate cancer, the anti-cancer effects of lycorine, including the inhibition of proliferation and invasion, were shown to be dependent on the expression of STAT3. oncotarget.com
This compound modulates the mitogen-activated protein kinase (MAPK) cascade, a critical signaling network that regulates various cellular processes including proliferation, differentiation, and apoptosis. mdpi.comaging-us.com The compound has been shown to influence key components of this cascade, such as MEK2, ERK, and p38 MAPK. mdpi.comaging-us.com
Conversely, in human colorectal cancer, lycorine has been reported to activate the ROS/p38 signaling pathway, which contributes to its cytostatic effects. dntb.gov.ua Docking simulations have also suggested a potential interaction between lycorine and MEK2, a kinase upstream of ERK, indicating a possible direct regulatory mechanism. researchgate.netaging-us.com
This compound has been shown to modulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway, a central signaling cascade that governs cell growth, proliferation, survival, and metabolism. medecinesciences.orgmedecinesciences.org Dysregulation of this pathway is a common feature in many human cancers. medecinesciences.org
Studies on melanoma A375 cells have demonstrated that lycorine treatment significantly inhibits the phosphorylation of both Akt and mTOR in a dose-dependent manner. medecinesciences.orgmedecinesciences.org This inactivation of the PI3K/AKT/mTOR pathway was further evidenced by the decreased expression of downstream targets such as 4E-binding protein 1 (4EBP1), p70S6K, and Cyclin D1. medecinesciences.orgmedecinesciences.org The anti-proliferative and pro-apoptotic effects of lycorine in melanoma are thought to be mediated through this pathway's down-modulation. medecinesciences.orgmedecinesciences.org
Similarly, in hepatocellular carcinoma, lycorine has been found to promote apoptosis and autophagy by inactivating the TCRP1/Akt/mTOR axis. nih.gov In bladder cancer cells, lycorine suppresses the PI3K-Akt pathway, which is associated with an increased expression of the negative regulator PTEN, leading to the activation of the intrinsic apoptosis cascade. nih.gov
This compound has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, cell proliferation, and apoptosis that is frequently hyperactivated in cancer. nih.govresearchgate.net
In prostate cancer cells, lycorine significantly suppresses both constitutive and induced NF-κB activity. nih.govresearchgate.net The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of the inhibitor of κB alpha (IκBα). nih.govresearchgate.netresearchgate.net By stabilizing IκBα, lycorine blocks the nuclear translocation of the p65 subunit of NF-κB. nih.govresearchgate.net This was confirmed through western blotting and immunofluorescence assays, which showed reduced p65 in the nucleus following lycorine treatment. nih.govresearchgate.net Lycorine was also shown to inhibit the phosphorylation of p65 itself. nih.govresearchgate.net
This inhibition of the NF-κB pathway by lycorine has been observed in response to various stimuli, including tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), phorbol (B1677699) 12-myristate 13-acetate (PMA), and interleukin-1 beta (IL-1β). nih.gov In glioma cells, lycorine treatment also led to a decrease in the levels of phosphorylated p65 (p-p65). researchgate.net By down-regulating NF-κB signaling, lycorine can induce cell cycle arrest and apoptosis in cancer cells. nih.gov
Wnt/β-catenin Signaling Pathway Modulation
The Wnt/β-catenin signaling pathway is crucial in cell proliferation, migration, and invasion, and its abnormal activation is implicated in various cancers, including osteosarcoma and breast cancer. nih.govresearchgate.net Lycorine has been shown to inhibit this pathway, leading to its anticancer effects.
In osteosarcoma cells, lycorine suppresses the transcriptional activity of β-catenin, a key component of the Wnt pathway. nih.gov This is evidenced by a decrease in the reporter activity of p-BGluc-TCF/LEF, which contains responsive elements for β-catenin's transcriptional co-activator, TCF/LEF. nih.gov Consequently, lycorine treatment leads to a reduction in the protein levels of β-catenin and its downstream target, c-Myc, which is involved in cell proliferation. nih.gov
Similarly, in breast carcinoma, lycorine has been found to effectively repress the β-catenin signaling pathway. nih.gov This modulation of the Wnt/β-catenin pathway contributes to the reversal of the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. nih.gov Studies have revealed that lycorine's inhibitory action on this pathway is a key mechanism behind its ability to suppress the growth and metastasis of breast tumors. researchgate.netnih.gov
A derivative of lycorine, HLY78, has been identified as an activator of the Wnt/β-catenin signaling pathway, highlighting the potential for structural modifications to alter the compound's activity. glpbio.com
Direct Protein Targeting (e.g., TRIM22, IDH1, SIRT1, FBXW7, PDGFRα)
This compound exerts its pharmacological effects by directly interacting with and modulating the activity of several key proteins involved in cancer progression.
TRIM22: In esophageal squamous cell carcinoma (ESCC), where the protein TRIM22 is highly expressed, this compound has been shown to directly target and decrease its expression. mdpi.com This action, in turn, inhibits the JAK2/STAT3 and Erk signaling pathways, which are regulated by TRIM family proteins and are involved in cancer cell proliferation, migration, and invasion. mdpi.comresearchgate.netresearchgate.net The direct binding of this compound to TRIM22 suggests it as a potential therapeutic target for ESCC. mdpi.comresearchgate.net
IDH1 and SIRT1: Lycorine has been identified as a direct binder to a unique C-terminal domain of Isocitrate Dehydrogenase 1 (IDH1), a crucial enzyme in energy metabolism. researchgate.netnih.gov This interaction disrupts the association between IDH1 and the deacetylase Sirtuin 1 (SIRT1), leading to increased acetylation of IDH1. researchgate.netnih.gov The altered acetylation state inhibits IDH1's enzymatic activity, causing oxidative stress, mitochondrial membrane damage, and ultimately, mitochondrial fission in colorectal cancer cells. researchgate.netnih.gov
FBXW7: this compound has been shown to up-regulate the ubiquitin E3 ligase FBXW7. nih.govnih.govmerckmillipore.com This up-regulation leads to a decrease in the protein stability of MCL1, an anti-apoptotic protein often associated with drug resistance. nih.govnih.govmerckmillipore.com By promoting the FBXW7-MCL1 axis, this compound induces apoptosis and cell cycle arrest in gastric cancer cells. nih.govnih.govmerckmillipore.comfrontiersin.org
PDGFRα: Lycorine directly docks to and inhibits the activation of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), a key player in angiogenesis. nih.govresearchgate.net Molecular docking studies have shown that lycorine binds to PDGFRα with a high affinity, similar to the known inhibitor sunitinib, by forming hydrogen bonds with specific amino acid residues. nih.gov This direct interaction has been confirmed through kinase activity assays, Biacore assays, and cellular thermal shift assays, which demonstrated that lycorine inhibits PDGFRα with a micromolar binding affinity and prevents its phosphorylation. nih.govresearchgate.net Consequently, lycorine significantly inhibits PDGF-AA-induced angiogenesis. nih.govresearchgate.net
Efficacy in Drug-Resistant Cancer Cell Lines
A significant challenge in cancer therapy is the development of drug resistance. Lycorine and its hydrochloride salt have demonstrated efficacy in overcoming resistance in various cancer cell lines.
In gastric cancer, Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic protein, is a primary factor in resistance to BCL2 inhibitors. nih.gov this compound has been shown to induce apoptosis in BCL2-drug-resistant gastric cancer cell lines by down-regulating MCL1 through the up-regulation of the ubiquitin E3 ligase FBXW7. nih.govmerckmillipore.com This suggests that this compound could be a promising agent for treating drug-resistant gastric cancer. nih.gov
Furthermore, lycorine has been found to be active against Adriamycin (Doxorubicin) resistant cells. nih.gov It is also effective against both dexamethasone-sensitive and resistant myeloma cells. nih.gov In addition to its direct effects, lycorine can re-sensitize resistant multiple myeloma cells to the proteasome inhibitor bortezomib (B1684674) by inhibiting bortezomib-induced autophagy, a process that contributes to acquired resistance. nih.gov The compound also shows significant anti-tumor activity against apoptosis-resistant cancer cells, including glioma and non-small cell lung cancer cells, where it exhibits cytostatic effects by impairing the actin cytoskeleton. nih.govresearchgate.net
Synergistic Anticancer Effects with Other Agents
This compound has shown promise in combination therapies, enhancing the efficacy of existing anticancer agents.
In a mouse model of renal cell carcinoma, the combination of this compound and an anti-CTLA-4 immune checkpoint inhibitor resulted in a synergistic decrease in tumor weight and lung metastasis. nih.gov This enhanced anti-tumor effect was associated with a significant suppression of regulatory T cells and an upregulation of effector T cells. nih.gov
In gastric cancer, a patient-derived tumor xenograft (PDX) model demonstrated that the combination of this compound and HA14-1, a BCL2 inhibitor, had a more significant therapeutic effect than either agent alone. nih.govejgm.co.uk This synergistic effect is attributed to this compound's ability to down-regulate MCL1, a protein associated with resistance to BCL2 inhibitors. nih.govsemanticscholar.org
Furthermore, studies have shown that co-administration of Amaryllidaceae alkaloids, including lycorine, with conventional chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel (B517696) leads to enhanced cytotoxic effects on cancer cells. ejgm.co.uk This combination approach can also sensitize drug-resistant cancer cells, offering a strategy to overcome chemoresistance. ejgm.co.uk In intrahepatic cholangiocarcinoma (ICC), the combination of this compound and gemcitabine (B846) displayed a potent synergistic anti-tumor effect. researchgate.net
Antiviral Activities and Molecular Mechanisms
This compound exhibits broad-spectrum antiviral activity against a range of viruses by interfering with fundamental viral processes.
Inhibition of Viral RNA Synthesis and Protein Translation
Lycorine has been shown to inhibit the replication of various RNA viruses by targeting viral RNA synthesis and, to a lesser extent, protein translation. acjol.orgmdpi.comvliz.be
For flaviviruses, such as the Zika virus (ZiKV), lycorine effectively reduces viral protein synthesis, which aligns with a post-entry event in the viral replication cycle. acjol.org It interferes with both the translation and replication of viral RNA (vRNA), targeting the synthesis of both positive and negative-strand RNA. acjol.org In ZiKV-infected cells, lycorine has been shown to inhibit negative and positive-strand vRNA synthesis with high efficacy. acjol.org
In the case of enterovirus 71 (EV71) and avian influenza virus H5N1, lycorine suppresses both viral RNA replication and protein synthesis. vliz.benih.gov For poliovirus-infected HeLa cells, lycorine inhibits the incorporation of [3H]leucine in a dose-dependent manner, indicating an impediment to protein synthesis. acjol.org Similarly, with influenza A virus (IAV), lycorine treatment significantly suppresses viral protein expression and reduces viral mRNA levels. mdpi.com It has also been observed to inhibit the de novo synthesis of the host protein Nup93, which is crucial for the nuclear export of viral ribonucleoprotein (vRNP), thereby hindering IAV replication. mdpi.com
The table below summarizes the inhibitory effects of lycorine on viral RNA and protein synthesis across different viruses.
| Virus | Effect on Viral RNA Synthesis | Effect on Viral Protein Translation | Reference |
| Zika Virus (ZiKV) | Strong inhibition of both positive and negative-strand vRNA | Reduction in viral protein synthesis | acjol.org |
| Enterovirus 71 (EV71) | Suppression of viral RNA replication | Suppression of viral protein synthesis | vliz.benih.gov |
| Avian Influenza H5N1 | Suppression of viral RNA replication | Suppression of viral protein synthesis | vliz.benih.gov |
| Poliovirus | Not specified | Partial inhibition of protein synthesis | acjol.org |
| Influenza A Virus (IAV) | Reduction in viral mRNA levels | Significant suppression of viral protein expression | mdpi.com |
Targeting Viral Polymerase Activity (e.g., RdRp)
A key mechanism of lycorine's antiviral action is the direct inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. nih.govnih.govcambridge.org
Lycorine has been identified as a potent, non-nucleoside inhibitor of the RdRp of several coronaviruses, including MERS-CoV, SARS-CoV, and SARS-CoV-2. nih.govnih.gov Cell-based reporter assays have demonstrated that lycorine directly inhibits MERS-CoV RdRp activity. nih.gov Docking simulations with SARS-CoV-2 RdRp suggest that lycorine interacts with key residues in the polymerase, exhibiting a higher binding affinity than remdesivir, a known RdRp inhibitor. nih.govsemanticscholar.org
The table below details the inhibitory concentrations (IC50) of lycorine against the RdRp activity of various coronaviruses.
| Virus | Lycorine IC50 (µM) for RdRp Inhibition | Reference |
| MERS-CoV | 1.406 ± 0.260 | nih.gov |
| SARS-CoV-2 | 1.465 ± 0.033 | semanticscholar.org |
In the context of Zika virus, lycorine has been shown to directly bind to the Zika RdRp protein, leading to the inhibition of its activity and subsequent suppression of viral replication. acjol.orgcambridge.org This direct targeting of viral polymerases underscores the potential of lycorine as a broad-spectrum antiviral agent. nih.gov
Delay of Viral Nucleoprotein Export
This compound has been identified as an inhibitor of the replication of several viruses, partly through its ability to interfere with the movement of essential viral components within the host cell. A key mechanism demonstrated in its activity against the influenza A virus is the delay of the nuclear export of the viral ribonucleoprotein (RNP) complex. ekb.egasm.org This complex, which contains the viral genome, must be exported from the nucleus to the cytoplasm for the assembly of new virus particles.
Mechanistic studies have revealed that lycorine's action is not on the RNP complex itself but on host cell machinery. acjol.org Research indicates that lycorine specifically interferes with the de novo synthesis of nucleoporin Nup93 (Nup93). nih.gov Nup93 is a crucial component of the nuclear pore complex, which regulates the transport of molecules between the nucleus and the cytoplasm. By disrupting the production of Nup93, lycorine effectively impairs the nuclear export of the viral nucleoprotein (NP), a critical step in the late stage of the viral life cycle. nih.gov This inhibition of RNP translocation from the nucleus has been observed in both single-cycle and multicycle replication stages of the influenza virus, highlighting a host-targeted antiviral strategy. nih.gov This mechanism has been noted particularly in studies involving the highly pathogenic avian influenza virus H5N1. ekb.egmdpi.comresearchgate.net
Activity Spectrum Against RNA and DNA Viruses
This compound exhibits a broad spectrum of antiviral activity, inhibiting the replication of a diverse range of both RNA and DNA viruses. tandfonline.com Its efficacy has been documented across numerous viral families through in vitro studies.
The compound has demonstrated potent inhibitory effects against several members of the Flaviviridae family, including Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Yellow Fever virus (YFV). mdpi.comasm.org Its activity against Coronaviruses has also been well-documented, showing inhibition of Severe Acute Respiratory Syndrome-associated Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), Human Coronavirus OC43 (HCoV-OC43), and SARS-CoV-2. ekb.egasm.orgmdpi.com Furthermore, lycorine is a potent inhibitor of various influenza virus subtypes, including avian influenza A (H5N1), seasonal subtypes (H1N1/H3N2), and Influenza B virus. nih.govmdpi.com
Beyond these, lycorine has been reported to inhibit Human Immunodeficiency Virus type 1 (HIV-1), a retrovirus, and Herpes Simplex Virus type 1 (HSV-1), a DNA virus. nih.govfrontiersin.orgcore.ac.ukresearchgate.net
| Virus Family | Specific Viruses Inhibited by Lycorine | Citations |
|---|---|---|
| Flaviviruses | Zika Virus (ZIKV), Dengue Virus (DENV), West Nile Virus (WNV), Yellow Fever Virus (YFV), Japanese Encephalitis Virus | mdpi.comasm.org |
| Coronaviruses | SARS-CoV, SARS-CoV-2, MERS-CoV, HCoV-OC43 | ekb.egasm.orgmdpi.comscholars.direct |
| Orthomyxoviruses | Influenza A (H5N1, H1N1, H3N2), Influenza B | nih.govmdpi.com |
| Retroviruses | Human Immunodeficiency Virus type 1 (HIV-1) | frontiersin.orgcore.ac.ukresearchgate.net |
| Herpesviruses | Herpes Simplex Virus type 1 (HSV-1) | nih.govasm.orgfrontiersin.orgcore.ac.uk |
| Picornaviruses | Poliovirus, Enterovirus 71 (EV71) | acjol.orgnih.govmdpi.comfrontiersin.org |
| Bunyaviruses | Punta Toro virus, Rift Valley fever virus | nih.govasm.org |
Computational Studies on Antiviral Targets
Computational modeling and simulation have been employed to elucidate the molecular mechanisms behind lycorine's broad-spectrum antiviral activity. These studies have identified several potential viral and host targets.
In the context of SARS-CoV-2, computational analyses combined with surface plasmon resonance (SPR) assays suggest that lycorine can bind to the viral Nucleocapsid (N) protein. shanghaitech.edu.cn The N protein is essential for packaging the viral RNA genome, and by binding to it, lycorine may interfere with the process of viral assembly and maturation. shanghaitech.edu.cn
Further computational studies have explored lycorine's potential to disrupt the -1 programmed ribosomal frameshifting (-1 PRF) mechanism of SARS-CoV-2. rsc.org This process is critical for the synthesis of viral proteins. Predictions indicate that lycorine may bind near the "slippery site" of the viral RNA structure that induces frameshifting. rsc.org Additionally, it has been proposed that lycorine could inhibit the RNA-dependent RNA polymerase (RdRp), the enzyme responsible for viral RNA replication, by occupying the RNA growth site, particularly when the enzyme is bound to an RNA template. nih.govmdpi.comrsc.org
Anti-inflammatory Effects and Mechanisms
Suppression of Pro-inflammatory Mediators
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. In various cell models, particularly in macrophages stimulated with inflammatory agents, lycorine has been shown to dose-dependently reduce the release of Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). ekb.egnih.govresearchgate.netnih.gov This suppressive action is linked to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively. ekb.egnih.govnih.gov
| Pro-inflammatory Mediator | Effect of Lycorine | Citations |
|---|---|---|
| Nitric Oxide (NO) | Suppressed | ekb.egnih.govresearchgate.net |
| Prostaglandin E2 (PGE2) | Suppressed | ekb.egnih.govnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Suppressed | ekb.egnih.govresearchgate.netnih.govnih.govnih.gov |
| Interleukin-6 (IL-6) | Suppressed | ekb.egnih.govresearchgate.netnih.govnih.govnih.gov |
| Interleukin-1β (IL-1β) | Suppressed | nih.govnih.gov |
Modulation of p38 MAPK and Jak-STAT Signaling Pathways
The anti-inflammatory effects of lycorine are underpinned by its modulation of key intracellular signaling pathways. Research has demonstrated that lycorine significantly suppresses the activation of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and the Janus kinase-signal transducer and activator of transcription (Jak-STAT) pathways in response to inflammatory stimuli like LPS. ekb.egnih.govresearchgate.netnih.gov
The p38 MAPK pathway is a critical regulator of the synthesis of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov By inhibiting the phosphorylation and thus the activation of p38, lycorine effectively dampens the downstream inflammatory response. nih.govfrontiersin.org Similarly, the Jak-STAT pathway is a primary signal transduction cascade for a wide array of cytokines and growth factors, playing a crucial role in immune modulation and inflammation. nih.gov Lycorine's ability to suppress the activation of STAT proteins interferes with the signaling of these inflammatory cytokines, further contributing to its anti-inflammatory profile. nih.govmdpi.comfrontiersin.org Notably, lycorine achieves this without interfering with other pathways like ERK1/2, JNK1/2, and NF-κB in certain models. nih.gov
NF-κB Pathway Inhibition in Inflammation
This compound has demonstrated notable anti-inflammatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. doaj.orgresearchgate.netmdpi.com This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous inflammatory conditions. researchgate.net
Studies have shown that lycorine can suppress the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. doaj.orgresearchgate.net By stabilizing IκBα, lycorine effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus. doaj.orgmdpi.com This nuclear translocation is a crucial step for NF-κB to initiate the transcription of pro-inflammatory genes. doaj.org Consequently, the inhibition of p65 translocation leads to a significant reduction in the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). doaj.orgtandfonline.com
In various experimental models, lycorine has been shown to attenuate the activity of the NF-κB pathway. For instance, in a model of lipopolysaccharide (LPS)-induced acute lung injury, lycorine treatment mitigated the activation of the high-mobility group box 1 (HMGB1)/Toll-like receptors (TLRs)/NF-κB pathway. nih.gov Similarly, in a model of isoproterenol-induced cardiac dysfunction, lycorine suppressed the phosphorylation of NF-κB, thereby reducing cardiac inflammation. tandfonline.com Research has also indicated that lycorine can inhibit NF-κB signaling activity induced by various stimuli, including TNF-α, LPS, phorbol myristate acetate (B1210297) (PMA), and IL-1β. researchgate.net
Neuroinflammatory Impact in Ischemic Stroke Models
The anti-inflammatory properties of lycorine extend to the context of neuroinflammation, particularly in ischemic stroke models. doaj.orgmdpi.comresearchgate.net The inflammatory response following an ischemic stroke significantly contributes to neuronal damage and poor patient outcomes. mdpi.comresearchgate.net
Research has shown that pre-treatment with lycorine can significantly reduce the infarct size and improve neurological outcomes in rat models of middle cerebral artery occlusion (MCAO). doaj.orgresearchgate.net The neuroprotective effects are attributed to its ability to attenuate the inflammatory response in the brain. doaj.orgmdpi.com In vitro studies using BV-2 microglial cells, the primary immune cells of the central nervous system, revealed that lycorine suppresses their polarization towards a pro-inflammatory state and reduces the secretion of inflammatory cytokines like IL-1β, IL-6, and TNF-α. doaj.orgmdpi.com
The underlying mechanism for this neuroprotective effect is again linked to the inhibition of the NF-κB signaling pathway. doaj.orgmdpi.comresearchgate.net By activating the expression of IκBα and downregulating the key transcription factor p65, lycorine effectively reduces NF-κB activity, thereby mitigating the neuroinflammatory cascade triggered by cerebral ischemia. doaj.orgmdpi.com
Antiparasitic Activities
This compound has demonstrated significant potential as an antiparasitic agent, with documented efficacy against various parasites, including those responsible for malaria and leishmaniasis. forealbio.comekb.eg
Antimalarial Efficacy
Lycorine has exhibited dose-dependent antimalarial activity against different strains of Plasmodium falciparum, the parasite that causes the most severe form of malaria in humans. ekb.eg This includes activity against both drug-sensitive and drug-resistant strains. forealbio.comekb.eg For instance, in one study, lycorine showed IC50 values of 1.026 µg/ml against the T9.96 strain and 0.379 µg/ml against the K1 strain of P. falciparum. ekb.eg
The structural features of lycorine derivatives have been analyzed to understand their antimalarial activity. It has been suggested that the presence of free hydroxyl groups at the C-1 and C-2 positions, or their esterification, is important for its antiplasmodial effect. sciengine.com Furthermore, the double bond between C-2 and C-3 also appears to play a role in its efficacy against the malaria parasite. sciengine.com
Anti-Leishmanial Effects
Recent in-silico studies have highlighted the potential of lycorine as an anti-leishmanial agent. dergipark.org.trdergipark.org.tr Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Molecular docking simulations have shown that lycorine exhibits a strong binding affinity for key proteins in Leishmania. dergipark.org.tr Specifically, lycorine demonstrated a superior binding energy of -8.76 kcal/mol against a Leishmania target protein compared to other tested compounds. dergipark.org.trdergipark.org.tr This strong interaction suggests that lycorine may effectively inhibit the function of essential enzymes in the parasite, thereby disrupting its life cycle. dergipark.org.tr The identified hydrogen bonds between lycorine and key amino acid residues in the parasite's proteins further support its potential as a therapeutic candidate for leishmaniasis. dergipark.org.tr
Other Reported Pharmacological Modulations
Beyond its well-documented anti-inflammatory and antiparasitic activities, this compound has been reported to modulate a range of other pharmacological processes. researchgate.netsciengine.com These diverse biological functions underscore the broad therapeutic potential of this natural alkaloid.
Lycorine has been shown to possess a variety of other effects, including:
Antiviral activity : It has demonstrated effectiveness against several viruses. forealbio.com
Anticancer effects : Research indicates it can inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation. forealbio.comnih.govdntb.gov.ua
Analgesic properties : Lycorine has been shown to have pain-relieving effects. forealbio.comnih.gov
Inhibition of Acetylcholinesterase : This activity suggests potential applications in neurological disorders. researchgate.netsciengine.com
Inhibition of Topoisomerase : This action is relevant to its anticancer properties. sciengine.comekb.eg
The broad spectrum of pharmacological activities associated with this compound highlights its significance as a lead compound for the development of new therapeutic agents for a variety of diseases. researchgate.netsciengine.com
Interactive Data Table: In Vitro Effects of Lycorine on Inflammatory Cytokines
The following table summarizes the inhibitory effects of lycorine on the production of key inflammatory cytokines in different cell models.
| Cell Model | Inducing Agent | Measured Cytokines | Observed Effect of Lycorine | Reference |
| BV-2 microglia | LPS | IL-1β, IL-6, TNF-α | Reduction in cytokine levels | doaj.orgmdpi.com |
| MLE-12 lung cells | LPS | IL-1β, IL-6, TNF-α | Significant decrease in cytokine levels | nih.gov |
| Mouse hearts | Isoproterenol | IL-1β, IL-6, TNF-α | Decreased cytokine levels | tandfonline.com |
Interactive Data Table: Antiparasitic Activity of Lycorine
This table presents the in vitro efficacy of lycorine against different parasitic strains.
| Parasite | Strain(s) | IC50 Value (µg/ml) | Reference |
| Plasmodium falciparum | T9.96 | 1.026 | ekb.eg |
| Plasmodium falciparum | K1 (drug-resistant) | 0.379 | ekb.eg |
| Leishmania species | N/A (in-silico) | Binding Energy: -8.76 kcal/mol | dergipark.org.tr |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Lycorine and its derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov The inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease. researchgate.netrsc.org
Research has shown that while lycorine itself has some inhibitory activity, certain synthetic derivatives exhibit more potent effects. nih.govub.edu For instance, a study on various lycorine derivatives revealed that modifications at the C-1 and C-2 positions could significantly influence inhibitory potency against both AChE and BuChE. researchgate.net One notable derivative, 2-O-tert-butyldimethylsilyl-1-O-(methylthio)methyllycorine, was found to be a dual inhibitor of human AChE (hAChE) and human BuChE (hBChE) with IC50 values of 11.40 ± 0.66 μM and 4.17 ± 0.29 μM, respectively. nih.gov
Structure-activity relationship studies indicate that acylated or etherified derivatives of lycorine tend to be more potent against hBChE than hAChE. nih.gov Furthermore, the presence of a 1-O-(methylthio)methyl substituent was found to be more effective for cholinesterase inhibition compared to a 1-O-acetyl group. nih.gov Conversely, the oxidation of lycorine at the C-2 position leads to a decrease in its inhibitory activity. nih.gov
Topoisomerase Inhibition
Lycorine has been shown to exhibit inhibitory effects against topoisomerase I, an enzyme essential for DNA replication and, consequently, for the growth of cancer cells. ekb.eg This has positioned lycorine and its derivatives as potential candidates for the development of novel anticancer drugs. ekb.egscispace.com
In a high-throughput screening of a library of natural compounds, this compound was identified as a potential inhibitor of intrahepatic cholangiocarcinoma (ICC) cell growth, with topoisomerase inhibition being one of the putative mechanisms of action. nih.govresearchgate.net A comparative study utilizing genetically engineered yeast strains confirmed the high efficacy of lycorine in inhibiting topoisomerase I. ekb.eg These findings suggest that the pyrrolophenanthridine structure of lycorine could serve as a valuable scaffold for designing new topoisomerase inhibitors. ekb.eg
Suppression of Ascorbic Acid Biosynthesis
Lycorine is a known inhibitor of ascorbic acid (vitamin C) biosynthesis in both plants and animals. ekb.egijsit.comnih.gov This inhibition occurs through the potent blocking of the final step in the ascorbic acid synthesis pathway: the conversion of L-galactono-γ-lactone to ascorbic acid. nih.govinternationalscholarsjournals.com
The mechanism of this inhibition appears to be non-competitive, with lycorine forming a stable bond with the enzyme L-galactono-γ-lactone dehydrogenase (or L-galactono-γ-lactone oxidase). ijsit.comnih.gov Research has demonstrated that even a short incubation with lycorine at a concentration of 50 μM results in significant and persistent inhibition of ascorbic acid biosynthesis, an effect that continues even after the removal of the alkaloid from the incubation medium. ekb.egnih.gov Notably, lycorine's inhibitory action is selective for L-galactono-γ-lactone dehydrogenase and does not appear to affect other enzymes involved in the ascorbate-glutathione cycle, such as ascorbate (B8700270) peroxidase, ascorbate free radical reductase, or dehydroascorbate reductase. ekb.egijsit.com
Control of Circadian Period Length
Lycorine has been identified as a modulator of the circadian clock in mammalian cells. ekb.egnih.gov Studies using real-time reporter gene assays in NIH3T3 cells have shown that lycorine and a related alkaloid, lycoricidinol, can dose-dependently lengthen the circadian period. nih.gov
This effect on the circadian period is reversible; when cells treated with lycorine are washed and incubated without the compound, the period length returns to that of control cells. ekb.egnih.gov The mechanism behind this period elongation appears to be independent of lycorine's known ability to inhibit protein synthesis. nih.gov Instead, research indicates that lycorine modulates the transcription of key clock genes. ekb.eg Specifically, real-time RT-PCR has shown that lycorine enhances the transcription of Bmal1 (Brain and Muscle Arnt-Like 1) and RORα (RAR-related orphan receptor alpha). nih.gov The crucial role of Bmal1 in this process was further confirmed by experiments showing that exogenous expression of Bmal1 caused a long period, while its knockdown resulted in a short period. nih.gov These findings suggest that lycorine alkaloids are novel regulators of the circadian period in mammalian cells through their influence on core clock gene transcription. nih.gov
Structure Activity Relationships Sar and Chemical Modifications
Identification of Key Structural Features for Biological Activities
SAR studies have identified several key structural moieties within the lycorine (B1675740) molecule that are crucial for its diverse biological activities, including its anticancer and antiviral effects. nih.gov The primary pharmacophore consists of the unaltered C-1 and C-2 hydroxyl groups, the benzodioxole group, the double bond between C-3 and C-4, and the basic nitrogen atom. nih.govnih.gov
C-1 and C-2 Hydroxyl Groups: The presence of free hydroxyl groups at the C-1 and C-2 positions is considered essential for the potent apoptosis-inducing and anti-tumor properties of lycorine. nih.govnih.gov Studies have shown that modifications such as acetylation or silylation of these groups can lead to a significant reduction or complete loss of activity. nih.govnih.gov For instance, the selective functionalization of these diols demonstrated that both free hydroxyl groups are required for inducing apoptosis in human leukemia cells. nih.gov However, for certain activities like anti-parasitic effects, the presence of these hydroxyl groups may not be as critical. ekb.egrsc.org
Benzodioxole Group: The intact benzodioxole group on ring A is another feature considered important for the biological activity of lycorine. nih.gov Degradation of this group has been shown to markedly reduce the cytotoxicity of lycorine derivatives. nih.govnih.gov
C3-C4 Double Bond: The double bond in the C-ring of the lycorine structure is crucial for specific activities. For example, its hydrogenation has been found to significantly weaken its anti-HCV (Hepatitis C virus) inhibitory effects, indicating its importance for antiviral action. nih.govnih.gov
Design and Synthesis of Lycorine Derivatives
The design and synthesis of lycorine derivatives have been a major focus of medicinal chemistry efforts to optimize its therapeutic profile. nih.govnih.gov Modifications have primarily targeted the key structural features identified in SAR studies. Initial strategies focused on manipulating the C-1 and C-2 hydroxyl groups, the C3-C4 double bond, the properties of the nitrogen atom, and the benzodioxole group. nih.gov
For example, a series of derivatives was synthesized by acetylating the C-1 and C-2 hydroxyl groups. Controlled acetylation yielded both 1,2-di-O-acetyllycorine and 2-O-acetyllycorine. nih.gov Another design strategy involved the oxidation of the hydroxyl group at the C-2 position to create an α, β-unsaturated ketone substructure, which was found to enhance anti-HCV activity. nih.govnih.gov Further modifications included etherification of the resulting 2-oxo-lycorine. researchgate.net Additionally, derivatives have been created by degrading the benzodioxole group and by hydrogenating the C3-C4 double bond to produce dihydrolycorine. nih.govresearchgate.net
Semi-synthetic and Total Synthesis Approaches for Analogues
The generation of lycorine analogues for pharmacological testing has been achieved through both semi-synthetic and total synthesis approaches. nih.gov
Semi-synthesis involves the chemical modification of the naturally isolated lycorine. This is the most common approach for generating derivatives, as it leverages the readily available natural product as a starting scaffold. The synthetic modifications described in the previous section, such as acetylation, oxidation, and hydrogenation, are examples of semi-synthetic methods used to create a library of analogues for SAR studies. nih.govnih.gov
Total synthesis involves the complete chemical synthesis of the lycorine scaffold from simple, commercially available starting materials. While more complex, this approach offers the advantage of creating analogues with more profound structural changes that are not accessible through semi-synthesis. nih.gov Various strategies for the total synthesis of the core lycorane skeleton have been reported, employing key reactions such as Diels-Alder cycloadditions, nih.gov palladium-catalyzed alkylations, and radical cyclizations. researchgate.net These methods provide pathways to not only lycorine itself but also its stereoisomers and other structurally diverse analogues, such as γ-lycorane and δ-lycorane. nih.govresearchgate.netrsc.org For instance, a total synthesis of (±)-α-lycorane has been achieved using a Diels-Alder reaction as a key step. nih.gov
Pharmacological Evaluation of Modified Lycorine Structures
The synthesized lycorine derivatives have undergone pharmacological evaluation to assess their biological activities and to further refine the understanding of lycorine's SAR. These evaluations have spanned a range of activities, including antiviral, anticancer, and antimalarial effects. nih.govrsc.orgacs.org
In antiviral studies against HCV, it was found that disubstitution on the C-1 and C-2 hydroxyl groups or degradation of the benzodioxole group could significantly reduce cytotoxicity without a major loss of anti-HCV activity. nih.gov Notably, the introduction of an α, β-unsaturated ketone at C-2 enhanced the anti-HCV activity. nih.gov In contrast, hydrogenation of the C3-C4 double bond diminished this activity. nih.gov
For anticancer activity, a study involving 22 lycorine-related compounds showed that while several congeners exhibited potency in the single-digit micromolar range, none were more active than lycorine itself. acs.orgebi.ac.uk This reinforces the finding that the natural configuration, particularly the free 1,2-diol in ring-C, is highly optimized for inducing apoptosis in cancer cells. nih.gov For example, while lycorine and pseudolycorine (B1215541) were potent inducers of apoptosis in Jurkat cells, 1-acetyllycorine was significantly less active, and other analogues showed activity at control levels. nih.gov
In the context of antimalarial activity, evaluations of synthetic derivatives against Plasmodium falciparum have yielded different SAR insights. Some studies suggest that the best antimalarial activities are achieved when the C-1 and C-2 hydroxyl groups are free or esterified as acetates. rsc.org This contrasts with the strict requirement for free hydroxyls for anticancer activity.
| Derivative | Modification | Key Pharmacological Finding |
| 1,2-di-O-acetyllycorine | Acetylation of C-1 and C-2 hydroxyls | Reduced cytotoxicity and apoptosis-inducing activity. nih.govnih.gov |
| 2-Oxolycorine | Oxidation of C-2 hydroxyl to a ketone | Enhanced anti-HCV activity. nih.gov |
| Dihydrolycorine | Hydrogenation of C3-C4 double bond | Weakened anti-HCV inhibition. nih.gov |
| 1-O-propanoyllycorine | Esterification of C-1 hydroxyl | Potent antimalarial activity against P. falciparum. rsc.org |
| Pseudolycorine | Different stereochemistry of C-1 hydroxyl | Potent apoptosis-inducing activity in leukemia cells. nih.gov |
Pharmacokinetics, Biotransformation, and Drug Interactions
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Lycorine (B1675740) hydrochloride demonstrates rapid absorption and extensive distribution throughout the body following administration. Pharmacokinetic studies in animal models indicate that the time to reach maximum plasma concentration (Tmax) is generally less than 30 minutes researchgate.net.
Once absorbed, lycorine is widely distributed to various tissues. Studies in mice have shown its presence in the liver, spleen, heart, brain, lung, kidney, and stomach nih.gov. Notably, 15 minutes after administration, the concentration of lycorine was found to be highest in the kidney and lowest in the liver. This distribution pattern suggests that the kidneys are a primary route for elimination, while the liver is a likely site for metabolism nih.gov. The compound is cleared from tissues relatively quickly, becoming undetectable in most organs within two hours of administration researchgate.net.
Bioavailability Assessment
The bioavailability of lycorine varies depending on the route of administration and the animal model studied. In beagle dogs, the mean oral bioavailability has been calculated to be approximately 40% selleckchem.com. Studies in mice have shown a higher bioavailability of about 76.28% following intraperitoneal administration at a dose of 10 mg/kg researchgate.net. Despite these findings, some researchers note that alkaloids from the Amaryllidaceae family, including lycorine, are generally considered to have limited bioavailability by nature researchgate.net.
Plasma Kinetics and Elimination Half-Life
Lycorine hydrochloride is characterized by its rapid elimination from plasma. The elimination half-life (t1/2) shows some variability across different studies, species, and administration routes. For instance, studies in beagle dogs reported a mean elimination half-life of 0.67 hours after subcutaneous administration and 0.3 hours after intravenous administration selleckchem.com. Other research has indicated a plasma half-life of 3 to 5 hours at a dose of 10 mg/kg nih.gov. In rats and beagle dogs, the mean plasma elimination half-life is typically less than 3 hours researchgate.net.
The maximum plasma concentration (Cmax) and the area under the curve (AUC) have been observed to increase with the dose, although this increase is not always proportional nih.gov.
Below is an interactive data table summarizing key pharmacokinetic parameters for lycorine from various studies.
Cellular Uptake and Efflux Mechanisms
The specific mechanisms governing the cellular uptake of this compound in mammalian cells are not yet fully detailed in scientific literature. However, formulation strategies have been shown to influence its entry into cells. For example, a mannosylated lycorine-oleic acid nano-emulsion was developed to improve the lipophilicity and cellular uptake of lycorine nih.gov.
Regarding efflux mechanisms, which are critical for determining intracellular drug concentration, lycorine has been studied for its interaction with P-glycoprotein (P-gp), a well-known efflux transporter. Research indicates that lycorine exhibits weak or no direct interaction with P-gp nih.govresearchgate.net. This suggests that its transport out of cells is not significantly mediated by this particular protein, distinguishing it from many other drug compounds. While lycorine itself is not a major P-gp substrate, certain synthetic derivatives have been specifically designed to inhibit P-gp, highlighting the potential for structural modification to alter this interaction nih.gov.
Metabolic Fate and Biotransformation Pathways
The complete metabolic fate and biotransformation pathways of this compound in mammals have not been fully elucidated. However, existing evidence points towards the liver as a primary site of metabolism nih.gov. Tentative hypotheses regarding its metabolism have been based on experiments in beagle dogs, though specific details are limited wikipedia.org.
One identified metabolite of lycorine is ungeremine nih.gov. The specific enzymatic processes, whether Phase I (e.g., oxidation, reduction) or Phase II (e.g., conjugation), that lead to the formation of ungeremine and other potential metabolites are still an area for further investigation.
Potential Drug-Drug Interactions (e.g., Cytochrome P450 Inhibition)
The potential for this compound to cause drug-drug interactions is an important aspect of its pharmacological profile. A key area of investigation is its effect on the Cytochrome P450 (CYP450) family of enzymes, which are responsible for metabolizing a wide variety of drugs.
Studies have shown that while lycorine itself may not be a potent inhibitor, semi-synthetic analogs of lycorine can exhibit significant inhibitory activity against CYP3A4, a major human drug-metabolizing enzyme nih.govnih.gov. The most potent of these analogs displayed inhibition of CYP3A4 with an IC50 value as low as 0.21 µM nih.gov. This indicates that the lycorine scaffold has the potential to be modified into potent CYP450 inhibitors.
Conversely, the weak interaction of lycorine with the P-glycoprotein (P-gp) efflux pump suggests a lower probability of drug-drug interactions involving this transporter nih.govresearchgate.net.
Preclinical Toxicology and Safety Profile
General Safety Assessment in In Vivo Models
Preclinical studies in various animal models have been conducted to determine the general safety and tolerability of lycorine (B1675740) hydrochloride. These studies are crucial for establishing a preliminary safety profile before any potential clinical application.
Animal toxicological experiments have provided initial data on the lethal doses of lycorine. In mice, the 50% lethal dose (LD50) was determined to be 112.2±0.024 mg/kg when administered via intraperitoneal injection and 344 mg/kg through gastric lavage. selleckchem.comsciengine.comekb.eg This suggests a low toxicity profile, particularly with gastrointestinal administration. selleckchem.comsciengine.comekb.eg
Further in vivo studies have indicated that lycorine and its hydrochloride salt are generally well-tolerated at therapeutic doses. nih.gov In mouse models, lycorine hydrochloride has been shown to inhibit tumor growth and metastasis without causing significant changes in the body weight of the animals, suggesting minimal systemic toxicity at effective doses. researchgate.net Biochemical and hematological safety studies have also shown no pathological signs, further supporting its safety profile. selleckchem.comselleckchem.com
Pharmacokinetic studies in mice revealed that lycorine has linear plasma kinetics. selleckchem.comselleckchem.com The mean elimination half-life was 0.67 hours after subcutaneous administration and 0.3 hours following intravenous administration. selleckchem.comselleckchem.com The oral bioavailability was calculated to be approximately 40%. selleckchem.comselleckchem.com
In a study investigating the central nervous system (CNS) safety of lycorine in mice, intraperitoneal administration of 3 and 10 mg/kg did not affect motor coordination or spontaneous locomotor activity. researchgate.net However, a higher dose of 30 mg/kg did lead to a significant impairment in rearing behavior and an increase in immobility, indicating a dose-dependent effect on the CNS. researchgate.net
| Parameter | Animal Model | Route of Administration | Finding | Reference |
| LD50 | Mice | Intraperitoneal Injection | 112.2±0.024 mg/kg | selleckchem.comsciengine.comekb.eg |
| LD50 | Mice | Gastric Lavage | 344 mg/kg | selleckchem.comsciengine.comekb.eg |
| General Toxicity | Mice | Intraperitoneal Injection | No significant body weight changes at therapeutic doses. | researchgate.net |
| CNS Effects | Mice | Intraperitoneal Injection | No effect on motor coordination at 3 and 10 mg/kg; impaired rearing at 30 mg/kg. | researchgate.net |
| Nausea | Beagle Dogs | Subcutaneous Injection | First signs observed at 0.5 mg/kg. | wikipedia.org |
| Emesis | Beagle Dogs | Subcutaneous Injection | Effective dose to induce vomiting was 2.0 mg/kg. | wikipedia.org |
Selectivity Towards Cancer Cells Versus Normal Cells
A critical attribute of a promising anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Lycorine and its hydrochloride salt have demonstrated a favorable selectivity profile in numerous preclinical investigations.
In vitro studies have consistently shown that lycorine exhibits significantly higher antiproliferative activity against various cancer cell lines compared to normal cells. mdpi.com For instance, the concentration of lycorine that effectively reduces the viability of cancer cells has been found to have trivial toxicity against normal B-lymphocytes, peripheral blood mononuclear cells, and fibroblastic cells. sciengine.comnih.gov This selectivity extends to normal breast, prostate, and urothelial cells, as well as mammary epithelial cells and plasma cells from healthy donors. nih.gov
Research has quantified this selectivity, indicating that lycorine's in vitro anti-growth activity is at least 15 times higher in cancer cells than in normal cells. nih.govnih.govacs.org For example, the IC50 (the concentration required to inhibit the growth of 50% of cells) of lycorine in human normal fibroblast cell lines such as Wi38, WS1, and NHDF was found to be greater than 100 µmol/l, which is significantly higher than the IC50 values observed in various cancer cell lines. spandidos-publications.com
This differential effect is a key indicator of a wider therapeutic window, suggesting that this compound could potentially be administered at doses effective against cancer with a reduced risk of harming healthy tissues. nih.gov The compound has shown efficacy against a broad spectrum of cancer cell lines, including those of the breast, bladder, and various hematological malignancies. nih.gov
| Cell Type | Finding | Reference |
| Cancer Cells | High sensitivity to lycorine's anti-proliferative effects. | mdpi.com |
| Normal B-lymphocytes, peripheral mononuclear cells, fibroblastic cells | Trivial toxicity at concentrations effective against cancer cells. | sciengine.comnih.gov |
| Normal breast, prostate, urothelial, and mammary epithelial cells | Low toxicity observed. | nih.gov |
| Human normal fibroblasts (Wi38, WS1, NHDF) | IC50 > 100 µmol/l. | spandidos-publications.com |
| Overall Selectivity | At least 15 times more active against cancer cells than normal cells. | nih.govnih.govacs.org |
Assessment of Adverse Effects
While generally well-tolerated at therapeutic doses, preclinical studies have identified some potential adverse effects associated with this compound, particularly at higher concentrations.
The most commonly reported side effects are gastrointestinal, including nausea and vomiting. wikipedia.org In a study on beagle dogs, the first signs of nausea were observed at a dose of 0.5 mg/kg, and the effective dose to induce emesis was 2.0 mg/kg. wikipedia.org These effects were observed within a 2.5-hour timeframe after administration. wikipedia.org Toxicological studies in dogs also noted that a subcutaneous injection of 3 mg/kg of lycorine induced a brief increase in salivation, with some animals experiencing mild, continuous vomiting and diarrhea. ekb.eg
As mentioned previously, studies in mice have indicated potential central nervous system (CNS) effects at higher doses. researchgate.net While lower doses (3 and 10 mg/kg) did not show adverse CNS effects, a 30 mg/kg dose resulted in impaired rearing behavior and increased immobility. researchgate.net This highlights the dose-dependent nature of lycorine's safety profile. researchgate.net
It is important to note that many of these adverse effects were observed at doses higher than those required for therapeutic efficacy in preclinical cancer models. nih.govacs.org The research indicates that lycorine exhibits its pharmacological effects with very low toxicity and mild side effects at effective doses. selleckchem.comabmole.comnih.govselleck.co.jp
| Adverse Effect | Animal Model | Dose and Administration | Details | Reference |
| Nausea, Vomiting, Diarrhea, Convulsions | General | Ingestion of daffodil bulbs (source of lycorine) | Symptoms of lycorine toxicity. | wikipedia.org |
| Nausea | Beagle Dogs | 0.5 mg/kg (subcutaneous) | First signs observed. | wikipedia.org |
| Emesis | Beagle Dogs | 2.0 mg/kg (subcutaneous) | Effective dose to induce vomiting. | wikipedia.org |
| Salivation, Vomiting, Diarrhea | Beagle Dogs | 3 mg/kg (subcutaneous) | Mild and continuous effects observed. | ekb.eg |
| Impaired Rearing Behavior, Immobility | Mice | 30 mg/kg (intraperitoneal) | Significant impairment noted at this high dose. | researchgate.net |
Therapeutic Potential, Translational Challenges, and Future Perspectives
Preclinical Efficacy in Diverse Disease Models
Lycorine (B1675740) and its hydrochloride salt have demonstrated notable anticancer effects in both laboratory (in vitro) and animal (in vivo) studies. nih.govnih.gov The compound has shown the ability to inhibit the proliferation of a wide array of cancer cell lines.
Table 1: In Vitro Anticancer Activity of Lycorine and Lycorine Hydrochloride
| Cancer Type | Cell Lines | Key Findings |
|---|---|---|
| Acute Myeloid Leukemia | HL-60 | Inhibits cell proliferation and induces apoptosis. selleckchem.com |
| Monocyte Leukemia | U937 | Inhibits cell proliferation and induces apoptosis. selleckchem.com |
| T-cell Leukemia | Jurkat | Inhibits cell proliferation and induces apoptosis. selleckchem.com |
| Multiple Myeloma | KM3 | Blocks the cell cycle. selleckchem.com |
| Melanoma | C8161 | Suppresses tumorigenesis and growth. selleckchem.com |
| Ovarian Cancer | Hey1B | Suppresses tumorigenesis and growth. selleckchem.comdntb.gov.ua |
| Lung Cancer | A549 | Suppresses tumorigenesis and growth. selleckchem.com |
| Glioblastoma | U373 | Suppresses tumorigenesis and growth. selleckchem.com |
| Esophageal Cancer | OE21 | Suppresses tumorigenesis and growth. selleckchem.com |
| Gastric Cancer | N/A | Inhibits cell proliferation and induces apoptosis. nih.gov |
| Intrahepatic Cholangiocarcinoma (ICC) | RBE, QBC939, HuCCT1 | Inhibits cell proliferation, colony formation, and induces cell cycle arrest and apoptosis. nih.gov |
The anticancer activity of lycorine and its hydrochloride salt is often observed at low concentrations, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) typically below 5 μM after 48 hours or more of administration in many cancer cell lines. nih.gov The effects on cell proliferation are generally dose- and time-dependent. nih.gov
Beyond cancer, this compound has shown potential in other disease models. For instance, in the context of viral infections, a derivative of lycorine, this compound, was found to target the 3CLpro enzyme of SARS-CoV-2, reducing viral spread by 88% in infected Huh-7.5 cells with an EC50 value of 0.01 μmol/L. explorationpub.com It has also demonstrated activity against Candida albicans, a common fungal pathogen. semanticscholar.org
Advanced Drug Delivery Systems and Nanomedicine Formulations
A significant hurdle in the clinical application of lycorine is its relatively poor solubility. researchgate.net To overcome this and enhance its therapeutic efficacy, researchers are exploring advanced drug delivery systems and nanomedicine formulations. Nanotechnology offers a promising avenue to improve the absorption, utilization, and targeting of drugs like this compound. frontiersin.org
One approach involves the use of nanocarriers to improve targeted delivery to tumor tissues, thereby increasing drug concentration at the site of action and reducing systemic toxicity. mdpi.com For example, folate ligand-conjugated polyethylene (B3416737) glycol-block-poly(l-lactide) (PEG-PLLA) nanoparticles have been designed to deliver lycorine for the treatment of glioma. mdpi.com These nanoparticles showed good stability and biocompatibility and significantly enhanced lycorine's ability to inhibit glioma cell proliferation and migration. mdpi.com
Another innovative strategy involves the use of magnetic iron oxide nanoparticles coated with a colorectal cancer cell membrane to deliver this compound. researchgate.net This system is designed for homologous targeting, allowing for magnetic resonance imaging (MRI) and chemotherapy simultaneously. researchgate.net Additionally, mannosylated lipid nano-emulsions have been developed to facilitate the targeted delivery of lycorine to lung cancer cells, achieving a high drug loading level. researchgate.net
Combination Therapies and Synergistic Strategies with Conventional Drugs
The potential of this compound is further amplified when used in combination with conventional drugs, often resulting in synergistic effects.
In cancer therapy, combining this compound with existing chemotherapeutic agents has shown promise. For example, the combination of this compound and Gemcitabine (B846) (GEM) has demonstrated a potent synergistic anti-tumor effect in various tumor types, including intrahepatic cholangiocarcinoma. nih.govnih.govresearchgate.net In a mouse model of renal cell carcinoma, the combination of this compound with an anti-CTLA-4 immune checkpoint inhibitor resulted in significantly reduced tumors and a synergistic immunological suppression effect. nih.gov
Beyond cancer, combination strategies are being explored for infectious diseases. In the context of COVID-19, combining the Mpro inhibitor MG-101 with this compound led to a significant reduction in virus titer. imrpress.com For fungal infections, while this compound did not show synergistic effects with fluconazole (B54011) or caspofungin, it did exhibit synergistic activity when combined with Amphotericin B against Candida albicans. semanticscholar.org
Biomarker Identification for Predictive Response
Identifying biomarkers to predict which patients are most likely to respond to this compound therapy is a critical step towards personalized medicine. Research in this area is ongoing, with some promising candidates emerging.
In pancreatic endocrine tumors, the expression level of the p21 protein has been identified as a potential prognostic biomarker for identifying patients with more aggressive tumors and liver metastases. iiarjournals.org High levels of p21 expression were associated with the presence of liver metastases, suggesting that p21 could be a novel biological marker to predict the metastatic potential of these tumors. iiarjournals.org
In the context of oral squamous cell carcinoma, FOXD1 overexpression has been linked to stronger tumorigenic abilities. techscience.com This suggests that FOXD1 could serve as a potential biomarker to guide therapies like those involving this compound. techscience.com Furthermore, in bladder cancer, a risk signature based on intra-tumor heterogeneity has been developed to predict prognosis and may help identify patients who would benefit from targeted therapies with compounds like lycorine. aging-us.com
Computational Drug Discovery and Target Validation Approaches
Computational methods are playing an increasingly important role in accelerating the discovery and development of new drugs by predicting interactions between drug molecules and their protein targets. researchgate.net These in silico approaches are being used to explore the mechanisms of action of lycorine and to identify new therapeutic targets.
Computational studies have been employed to understand the binding of lycorine and its hydrochloride salt to various targets. researchgate.net For example, molecular docking studies have been used to investigate the potential of phytochemicals, including lycorine derivatives, as inhibitors of key viral proteins in SARS-CoV-2. explorationpub.com
Target validation is a crucial step in drug discovery. For this compound, various experimental techniques are being used to confirm the targets identified through computational methods. These include RNA sequencing, cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), and drug affinity responsive target stability (DARTS). researchgate.net Such validation experiments are essential to improve the druggability of lycorine and its derivatives. researchgate.net
Current Limitations and Optimization Strategies for this compound Development
Despite its therapeutic potential, the development of this compound for clinical use is hampered by several limitations. A primary challenge is its poor solubility, which can affect its bioavailability. researchgate.netmdpi.com Additionally, while generally considered to have low toxicity, potential side effects at higher doses need to be carefully evaluated. selleckchem.com
Optimization strategies are focused on addressing these limitations. The development of advanced drug delivery systems, as discussed in section 7.2, is a key strategy to improve solubility and targeted delivery. mdpi.comresearchgate.net Chemical modification of the lycorine structure to create derivatives with improved pharmacological properties is another important approach. researchgate.net For instance, the synthesis of new lycorine derivatives is being explored to enhance their antiproliferative effects against various cancer cell lines. researchgate.net
Furthermore, a deeper understanding of the complex interactions between lycorine and the tumor microenvironment is needed. researchgate.net This includes its effects on immune cells and the extracellular matrix. researchgate.net
Clinical Translation Outlook and Future Research Directions
The preclinical evidence for this compound's efficacy across a range of diseases, particularly cancer, is compelling. nih.govnih.gov However, the path to clinical translation requires further rigorous investigation.
Future research should focus on several key areas. Comprehensive preclinical studies are needed to further elucidate the in-depth mechanisms of action of lycorine and its derivatives. nih.gov This includes identifying and validating specific molecular targets for different diseases. Optimization of its pharmacological properties through medicinal chemistry and advanced drug delivery technologies will be crucial to enhance its efficacy and safety profile. nih.govmdpi.com
Well-designed clinical trials are the ultimate step to confirm the therapeutic potential of this compound in humans. These trials should incorporate biomarker strategies to select patients who are most likely to benefit from the treatment. The promising anticancer effects and safety profile observed in preclinical studies suggest that with continued research and development, this compound could emerge as a valuable new therapeutic agent. nih.govnih.gov
Q & A
Q. Table 1: Reported IC50 Values
| Cell Line | IC50 (μM) | Assay Type | Reference |
|---|---|---|---|
| Hey1B | 1.2 | Mitotic proliferation | |
| Renca | 5.0 | XTT viability |
Basic Research Question: How can researchers validate the purity and structural identity of this compound?
Answer:
Validation requires a combination of analytical techniques:
- NMR spectroscopy : Compare 1H and 13C NMR spectra to published data (e.g., δ 1.8–3.2 ppm for methylene groups in lycorine’s pyrrolidine ring) .
- Elemental analysis : Confirm elemental composition (e.g., C: 59.35%, H: 5.60%, N: 4.33%) .
- HPLC : Use ≥98% purity standards with retention time matching reference materials .
Advanced Research Question: How can discrepancies in reported IC50 values for this compound across studies be resolved?
Answer:
Variations in IC50 values often arise from differences in:
- Cell culture conditions : Serum concentration, passage number, and hypoxia can alter drug sensitivity.
- Assay protocols : Incubation time (e.g., 24 vs. 72 hours) significantly impacts results .
- Batch variability : Validate this compound solubility (≥30 mg/mL in DMSO) and stability (store at -20°C) to ensure consistency .
Methodological Recommendation :
Include internal controls (e.g., reference inhibitors) and replicate experiments across multiple cell lines to confirm dose-response trends .
Advanced Research Question: What strategies optimize this compound’s solubility and stability in in vivo models?
Answer:
- Solubility enhancement : Use DMSO as a primary solvent (tested up to 30 mg/mL) and dilute in saline or PBS for intraperitoneal (IP) or oral administration .
- Stability testing : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24 hours.
- In vivo dosing : In murine models, effective doses range from 10–50 mg/kg (IP) with LD50 values of 112.2 mg/kg (IP) and 344 mg/kg (oral) .
Advanced Research Question: How should surface plasmon resonance (SPR) data for this compound’s interaction with acetylcholinesterase (AChE) be analyzed?
Answer:
SPR Protocol (from ):
- Immobilization : Use CM5 chips to immobilize AChE at a flow rate of 45 μL/min.
- Binding kinetics : Inject this compound (50–800 μM) with 120 s contact and 200 s dissociation times.
- Regeneration : Apply 10 mM glycine-HCl (pH 3) for 30 s.
Data Analysis :
Fit sensorgrams to a two-state binding model using Biacore X100 software to calculate:
- KD (equilibrium dissociation constant) : Typically ~100 μM for AChE .
- kon/koff : Association/dissociation rates indicating binding reversibility.
Q. Table 2: SPR Kinetic Parameters
| Target | KD (μM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) |
|---|---|---|---|
| AChE | 95.6 | 1.2 × 10³ | 1.1 × 10⁻² |
Basic Research Question: What in vivo models are suitable for evaluating this compound’s anti-tumor efficacy?
Answer:
- Orthotopic models : Implant Renca cells into kidney capsules of mice to mimic renal cell carcinoma .
- Subcutaneous xenografts : Use SCID mice with Hey1B or KM3 cell lines to assess tumor growth inhibition .
- Metastatic models : Intravenous injection of melanoma cells to study anti-angiogenic effects .
Key Endpoints : Tumor volume (caliper measurements), bioluminescence imaging, and histopathology for apoptosis (TUNEL assay) .
Advanced Research Question: How can transcriptomic and proteomic data be integrated to elucidate this compound’s mechanisms?
Answer:
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., cell cycle, apoptosis) .
- Proteomics : Use LC-MS/MS to quantify changes in protein expression (e.g., cyclin B1 suppression) .
- Multi-omics integration : Apply bioinformatics tools (e.g., GeneMANIA) to map gene-protein networks and validate hits via qPCR/Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
